molecular formula C19H12N2O2 B14473668 10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate CAS No. 67119-60-2

10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate

Cat. No.: B14473668
CAS No.: 67119-60-2
M. Wt: 300.3 g/mol
InChI Key: YAIXAOXKZMUTNL-UHFFFAOYSA-N
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Description

10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications. This particular compound is notable for its unique structure, which includes a fused ring system and a quinoxaline core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate typically involves the reaction of acenaphthoquinone with N-phenyl-o-phenylenediamine in methanol in the presence of hydrochloric acid. This reaction yields the desired compound, which is brightly fluorescent in dichloromethane and water .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction can produce the corresponding reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate involves its ability to intercalate with DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The compound’s redox activity also plays a role in its mechanism, as it can undergo electron transfer reactions that affect cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate is unique due to its specific methyl and oxo substitutions, which confer distinct electronic properties and fluorescence characteristics. These features make it particularly useful in fluorescence-based applications and redox studies.

Properties

CAS No.

67119-60-2

Molecular Formula

C19H12N2O2

Molecular Weight

300.3 g/mol

IUPAC Name

9-methyl-7-oxidoacenaphthyleno[2,1-b]quinoxalin-12-ium 12-oxide

InChI

InChI=1S/C19H12N2O2/c1-11-8-9-15-16(10-11)21(23)19-14-7-3-5-12-4-2-6-13(17(12)14)18(19)20(15)22/h2-10H,1H3

InChI Key

YAIXAOXKZMUTNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=O)C3=C(N2[O-])C4=CC=CC5=C4C3=CC=C5

Origin of Product

United States

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